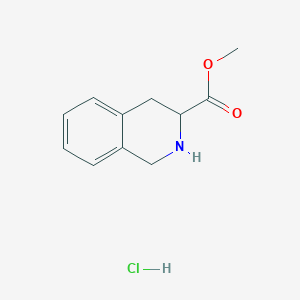

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Descripción

Tetrahydroisoquinoline Alkaloids in Biomedical Research

Tetrahydroisoquinoline (THIQ) alkaloids represent a structurally diverse class of natural products with profound biomedical relevance. These compounds are characterized by a fused benzene and piperidine ring system, which serves as a scaffold for numerous pharmacologically active derivatives. Over 2,500 THIQ alkaloids have been identified across plant species, marine organisms, and microbial sources, with activities spanning antitumor, antimicrobial, antiviral, and neuroprotective effects.

The biomedical significance of THIQs is exemplified by compounds such as trabectedin, a tris-THIQ alkaloid derivative approved for soft tissue sarcoma treatment. Structural modifications to the THIQ core, including methylation and carboxylation, enhance bioavailability and target specificity. For instance, the introduction of a carboxylate group at the C3 position improves water solubility, a critical factor for drug delivery.

Table 1: Key Bioactivities of Tetrahydroisoquinoline Alkaloids

| Bioactivity | Mechanism | Example Compound | Source |

|---|---|---|---|

| Antitumor | DNA intercalation, topoisomerase inhibition | Ecteinascidin 743 | Marine tunicates |

| Antimicrobial | Cell wall synthesis disruption | Salsolidine | Cactaceae plants |

| Neuroprotective | NMDA receptor modulation | Nuciferine | Nelumbo nucifera |

| Antiviral | Protease inhibition | Cryptopleurine | Boenninghausenia |

Recent studies highlight the role of THIQs in addressing multidrug-resistant pathogens and glioblastoma, underscoring their versatility. The methyl esterification of THIQ carboxylates, as seen in Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, further stabilizes these compounds for in vivo applications.

Discovery Chronology of this compound

The synthesis of this compound (CID: 12248067) was first reported in the early 21st century as part of efforts to optimize THIQ derivatives for high-throughput screening. Initial methodologies relied on solid-phase synthesis techniques, leveraging carboxyl-supported tyrosine esters to facilitate Pictet–Spengler cyclizations.

Table 2: Key Identifiers and Properties

Notably, Kane et al. (2004) demonstrated the utility of Marshall resin in immobilizing tyrosine derivatives, enabling efficient cyclization and subsequent functionalization with arylsulfonyl groups. This approach achieved yields exceeding 80% while maintaining stereochemical fidelity, a critical advancement for producing enantiopure THIQ pharmaceuticals.

Evolutionary Significance in Isoquinoline Alkaloid Research

The development of this compound marked a paradigm shift in isoquinoline alkaloid research. Prior synthetic routes, such as intramolecular Heck reactions, faced limitations in scalability and enantioselectivity. In contrast, solid-phase methodologies enabled rapid diversification of the THIQ scaffold, accelerating structure-activity relationship (SAR) studies.

This compound’s synthesis also informed chemoenzymatic approaches. For example, Ward et al. later employed transaminase enzymes to catalyze Pictet–Spengler reactions, achieving 99% enantiomeric excess in THIQ derivatives. Such innovations underscore the compound’s role in bridging traditional alkaloid chemistry and modern biocatalysis.

Furthermore, the carboxylate moiety’s strategic placement at C3 inspired derivatives with enhanced blood-brain barrier permeability, advancing neurotherapeutic applications. These developments illustrate how this compound serves as both a drug candidate and a template for next-generation THIQ-based therapeutics.

Propiedades

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCBOUGBHWQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57060-88-5 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57060-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mecanismo De Acción

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a structural motif of various natural products and therapeutic lead compounds . It is known to function as an antineuroinflammatory agent .

Mode of Action

The compound’s mode of action involves the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate are highlighted .

Biochemical Pathways

The compound affects the synthesis of various biologically important nitrogen heterocycles . It is a key fragment of a diverse range of alkaloids and bioactive molecules . The compound has broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

The compound demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has never been shown to produce a decline in dopamine in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves various new and environmentally friendly methods . .

Análisis Bioquímico

Biochemical Properties

Tetrahydroisoquinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary depending on the specific structure of the derivative and the biological context.

Actividad Biológica

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (MTHIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Profile

- Chemical Name : (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- CAS Number : 146074-43-3

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Appearance : White to yellow solid

Biological Activities

MTHIC exhibits a range of biological activities that suggest its potential in various therapeutic areas. Key findings include:

- Neuroprotective Effects : MTHIC and its derivatives have shown promise in providing neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these compounds can mitigate oxidative stress and neuronal damage.

- Antioxidant Properties : Research indicates that MTHIC possesses antioxidant capabilities, which may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress.

- Cytotoxic Activity : MTHIC has been investigated for its cytotoxic effects on cancer cell lines. A study on tetrahydroisoquinoline derivatives demonstrated significant tumor-specific cytotoxicity against human oral squamous cell carcinoma . The compound's structure allows for interaction with various cellular targets, enhancing its anticancer potential.

- Pharmacological Applications : MTHIC is being explored as a potential lead compound in drug development due to its ability to modulate neurotransmitter systems and influence pathways related to pain and inflammation .

Neuroprotection in Animal Models

A study published in Neuroscience Letters highlighted the neuroprotective effects of MTHIC in rodent models of Parkinson's disease. The compound was administered prior to inducing neurodegeneration, resulting in a significant reduction in dopaminergic neuron loss compared to controls. Behavioral assessments also indicated improved motor function in treated animals.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that MTHIC exhibits selective cytotoxicity against certain cancer cell lines. For instance, a series of experiments showed that derivatives of MTHIC induced apoptosis in oral squamous carcinoma cells through the activation of caspase pathways . The study quantified cell viability using MTT assays, revealing an IC50 value indicating effective concentration levels for therapeutic applications.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been developed into analgesics and anti-inflammatory agents, enhancing pain management options for patients .

| Pharmaceutical Applications | Examples |

|---|---|

| Analgesics | Oxycodone-like compounds |

| Anti-inflammatory agents | Non-steroidal anti-inflammatory drugs |

| Neuroprotective agents | Potential treatments for Alzheimer's and Parkinson's diseases |

Neuroscience Research

Neuroprotective Studies

- The compound plays a crucial role in neuroscience research, particularly in exploring neuroprotective mechanisms against neurodegenerative diseases. Studies have indicated its potential in treating conditions such as Alzheimer's and Parkinson's diseases by protecting neuronal cells from degeneration .

Case Study: Neuroprotection

- A study demonstrated that derivatives of methyl 1,2,3,4-tetrahydroisoquinoline showed significant neuroprotective effects in vitro and in vivo models of neurodegeneration. The findings suggested that these compounds could modulate neurotransmitter systems and reduce oxidative stress .

Organic Synthesis

Versatile Building Block

- In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structural properties allow chemists to create novel compounds with diverse biological activities .

| Synthetic Applications | Methods Used |

|---|---|

| Creation of complex molecules | Pictet–Spengler reaction |

| Synthesis of alkaloids | Bischler–Nepieralski cyclization |

Biochemical Studies

Understanding Enzyme Interactions

- This compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. This research is vital for drug discovery and understanding disease mechanisms .

Case Study: Enzyme Interaction Analysis

Comparación Con Compuestos Similares

A. Halogenated Derivatives

B. Ester Group Modifications

- tert-Butyl esters (e.g., Compounds 22 and 23 in ): Bulkier tert-butyl groups improve metabolic stability compared to methyl esters .

- Benzyl esters : Used as intermediates in peptide coupling reactions, as seen in Quinapril synthesis .

Pharmacologically Relevant Analogues

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine): A neurotoxin causing parkinsonism, structurally distinct (tetrahydropyridine core) but highlights the importance of tetrahydroisoquinoline derivatives in neuropharmacology .

- Quinapril hydrochloride: Synthesized using benzyl tetrahydroisoquinoline carboxylate intermediates, demonstrating the role of these compounds in ACE inhibitor production .

Q & A

Q. What are the standard synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

Q. How is the compound characterized for structural and chemical identity?

Characterization involves:

- Melting Point (m.p.) : 248–250°C (decomposition) .

- Spectroscopy : ¹H/¹³C NMR to confirm ester and tetrahydroisoquinoline moieties.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₁H₁₄ClNO₂, MW 227.69) .

- Chiral HPLC : For enantiomeric purity assessment if synthesized from chiral precursors .

Q. What storage conditions ensure compound stability?

The hydrochloride salt is hygroscopic and should be stored in a desiccator under inert gas (N₂/Ar) at 2–8°C. Decomposition occurs above 250°C, requiring avoidance of prolonged heat exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

- Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) for better alkylation kinetics .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time .

Q. What strategies ensure enantiomeric purity in chiral derivatives?

- Chiral Resolution : Employ chiral auxiliaries or enzymes (e.g., lipases) during synthesis .

- Analytical Validation : Use chiral stationary phases in HPLC (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients .

Q. How can the core structure be functionalized for target applications?

- N-Alkylation : Introduce substituents (e.g., benzyl, aryl groups) at the tetrahydroisoquinoline nitrogen using alkyl halides .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for further coupling reactions .

Example Functionalization Pathways :

| Modification | Reagents | Application | Reference |

|---|---|---|---|

| N-Benzylation | 4-Chlorobenzyl bromide | TGR5 agonist intermediates | |

| Ester → Carboxylic Acid | LiOH/H₂O/THF | Peptide conjugates |

Q. What analytical methods address impurity profiling in pharmaceutical contexts?

- HPLC-MS : Detect and quantify impurities (e.g., unreacted starting materials, diastereomers) using C18 columns and 0.1% TFA/acetonitrile gradients .

- NMR Spectroscopy : Identify regioisomeric byproducts via 2D-COSY or NOESY .

Q. What mechanistic insights exist for key reactions involving this compound?

Q. How is crystallographic data utilized in structural validation?

Single-crystal X-ray diffraction (SC-XRD) of recrystallized samples (e.g., from chloroform-diethyl ether) confirms absolute configuration and hydrogen-bonding patterns .

Q. How does structural modification impact biological activity?

Comparative studies with analogs (e.g., 7-trifluoromethyl or 6,7-dimethoxy derivatives) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.